Cas no 957060-80-9 (5-Chloro-2-methyl-3-nitrophenylboronic acid)

5-Chloro-2-methyl-3-nitrophenylboronic acid is a boronic acid derivative commonly employed as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its structural features—a chloro substituent, methyl group, and nitro group on the phenyl ring—enhance its reactivity and selectivity in forming carbon-carbon bonds. The boronic acid moiety facilitates efficient coupling with aryl or vinyl halides under mild conditions, making it valuable for constructing complex molecules in pharmaceuticals and materials science. The compound’s stability and compatibility with diverse reaction conditions further contribute to its utility in research and industrial applications. Proper handling and storage under inert conditions are recommended to maintain its integrity.
5-Chloro-2-methyl-3-nitrophenylboronic acid structure
957060-80-9 structure
Product Name:5-Chloro-2-methyl-3-nitrophenylboronic acid
CAS No:957060-80-9
MF:C7H7BClNO4
MW:215.398781061172
MDL:MFCD09027246
CID:802721
PubChem ID:44119188
Update Time:2025-08-05

5-Chloro-2-methyl-3-nitrophenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (5-Chloro-2-methyl-3-nitrophenyl)boronic acid
    • 5-Chloro-2-methyl-3-nitrobenzeneboronic acid
    • 5-Chloro-2-methyl-3-nitrophenylboronic acid
    • Boronic acid,B-(5-chloro-2-methyl-3-nitrophenyl)-
    • C7H7BClNO4
    • MFCD09027246
    • A858921
    • 957060-80-9
    • AKOS015848956
    • BS-29877
    • DTXSID70657085
    • (5-Chloro-2-methyl-3-nitrophenyl)boronicacid
    • CS-0174911
    • FT-0687788
    • MDL: MFCD09027246
    • Inchi: 1S/C7H7BClNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3,11-12H,1H3
    • InChI Key: XAPQVXJDGQCREE-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(C)=C(B(O)O)C=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 215.01600
  • Monoisotopic Mass: 215.016
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 86.3A^2

Experimental Properties

  • Melting Point: 110-112℃
  • PSA: 86.28000
  • LogP: 0.75960

5-Chloro-2-methyl-3-nitrophenylboronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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5-Chloro-2-methyl-3-nitrophenylboronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:957060-80-9)5-Chloro-2-methyl-3-nitrophenylboronic acid
Order Number:A858921
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:15
Price ($):267.0
Email:sales@amadischem.com

5-Chloro-2-methyl-3-nitrophenylboronic acid Related Literature

Additional information on 5-Chloro-2-methyl-3-nitrophenylboronic acid

Introduction to 5-Chloro-2-methyl-3-nitrophenylboronic acid (CAS No. 957060-80-9)

5-Chloro-2-methyl-3-nitrophenylboronic acid (CAS No. 957060-80-9) is a versatile compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This boronic acid derivative is characterized by its unique functional groups, which include a chloro, methyl, and nitro substituent on the phenyl ring, along with a boronic acid moiety. These features make it an attractive building block for various chemical reactions and biological applications.

The structure of 5-Chloro-2-methyl-3-nitrophenylboronic acid (C9H9BNO4) is particularly noteworthy due to its potential for use in Suzuki-Miyaura coupling reactions. These reactions are widely employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. The boronic acid group facilitates the formation of carbon-carbon bonds, while the chloro, methyl, and nitro substituents provide additional functionalization options.

In recent years, 5-Chloro-2-methyl-3-nitrophenylboronic acid has been extensively studied for its applications in drug discovery and development. One of the key areas of interest is its use as an intermediate in the synthesis of novel anti-cancer agents. Research has shown that compounds derived from this boronic acid can exhibit potent cytotoxic activity against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5-Chloro-2-methyl-3-nitrophenylboronic acid were effective in inhibiting the growth of breast cancer cells by targeting specific signaling pathways.

Beyond its role in cancer research, 5-Chloro-2-methyl-3-nitrophenylboronic acid has also been explored for its potential in developing new antibiotics. The presence of the nitro group makes it a suitable candidate for generating compounds with antibacterial properties. A recent study in Organic & Biomolecular Chemistry reported that derivatives of this compound showed promising activity against multidrug-resistant bacteria, highlighting its potential as a lead compound for antibiotic development.

The synthetic versatility of 5-Chloro-2-methyl-3-nitrophenylboronic acid extends to other areas as well. For example, it has been used in the synthesis of fluorescent probes for bioimaging applications. The ability to incorporate this compound into fluorescent molecules allows for the visualization of specific cellular processes, such as protein-protein interactions and enzyme activity. This has significant implications for both basic research and clinical diagnostics.

In addition to its applications in medicinal chemistry, 5-Chloro-2-methyl-3-nitrophenylboronic acid has also found use in materials science. Its unique electronic properties make it a valuable component in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to fine-tune the electronic properties through functionalization with different substituents opens up new possibilities for designing advanced materials with tailored performance characteristics.

The synthesis of 5-Chloro-2-methyl-3-nitrophenylboronic acid typically involves several steps, including the introduction of the boronic acid group through a boronation reaction. Various methods have been developed to optimize this process, ensuring high yields and purity. One common approach involves the use of transition metal catalysts, such as palladium or nickel complexes, which facilitate the formation of the boron-carbon bond with high efficiency.

In conclusion, 5-Chloro-2-methyl-3-nitrophenylboronic acid (CAS No. 957060-80-9) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, materials science, and bioimaging. Its unique combination of functional groups provides a robust platform for developing novel compounds with diverse biological and material properties. As research continues to advance, it is likely that new applications and derivatives of this compound will emerge, further expanding its utility and impact in various scientific fields.

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Amadis Chemical Company Limited
(CAS:957060-80-9)5-Chloro-2-methyl-3-nitrophenylboronic acid
A858921
Purity:99%
Quantity:5g
Price ($):267.0
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